molecular formula C14H22ClN3O2 B4062311 2-(2-methylphenoxy)-N-(4-methyl-1-piperazinyl)acetamide hydrochloride

2-(2-methylphenoxy)-N-(4-methyl-1-piperazinyl)acetamide hydrochloride

Cat. No. B4062311
M. Wt: 299.79 g/mol
InChI Key: IEEWSKCFYMZDTC-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-(4-methyl-1-piperazinyl)acetamide hydrochloride is a chemical compound that has been widely studied for its potential therapeutic applications. It is commonly referred to as MPAPA and belongs to the class of piperazine derivatives. This compound has been synthesized using various methods and has shown promising results in scientific research. In

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : The chemical synthesis processes of compounds related to "2-(2-methylphenoxy)-N-(4-methyl-1-piperazinyl)acetamide hydrochloride" involve several steps, including condensation, hydrolysis, and salt formation. These methods are crucial for producing histamine H1 receptor antagonists with improved yield and specificity. For example, Efletirizine hydrochloride, a histamine H1 receptor antagonist, was synthesized from ethyl(2-chloroethoxy)acetate, showcasing the methodological approach to crafting related chemical entities (Mai Lifang, 2011).

Chemical Transformations : Novel synthetic pathways have been explored to create compounds with potential biological activities. This includes transformations leading to the formation of functionalized piperazines and 1,4-diazepanes, highlighting the versatility of the chemical backbone related to "2-(2-methylphenoxy)-N-(4-methyl-1-piperazinyl)acetamide hydrochloride" in yielding various pharmacologically relevant structures (Stijn Dekeukeleire et al., 2012).

Potential Therapeutic Applications

Histamine Receptor Antagonism : The primary application of compounds similar to "2-(2-methylphenoxy)-N-(4-methyl-1-piperazinyl)acetamide hydrochloride" lies in their role as histamine H1 receptor antagonists. These compounds are designed to alleviate symptoms associated with allergic reactions, such as urticaria and allergic rhinitis, by selectively inhibiting the H1 histamine receptor (John P. Arlette, 1991).

ACAT Inhibition for Cardiovascular Health : A specific derivative, K-604, has been identified as a potent inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with significant selectivity over ACAT-2. This compound demonstrates the potential for treating diseases associated with ACAT-1 overexpression, indicating its relevance in addressing cardiovascular health concerns (K. Shibuya et al., 2018).

Antiarrhythmic Potential : Ranolazine, a compound used for treating angina pectoris, shares structural similarities with "2-(2-methylphenoxy)-N-(4-methyl-1-piperazinyl)acetamide hydrochloride" and has shown potential in the treatment of atrial fibrillation due to its antiarrhythmic activity. This highlights the broader therapeutic applications of related compounds in managing cardiovascular disorders (J. Hancox & S. Doggrell, 2010).

properties

IUPAC Name

2-(2-methylphenoxy)-N-(4-methylpiperazin-1-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2.ClH/c1-12-5-3-4-6-13(12)19-11-14(18)15-17-9-7-16(2)8-10-17;/h3-6H,7-11H2,1-2H3,(H,15,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEWSKCFYMZDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN2CCN(CC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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